2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)-N-(thiazol-2-yl)acetamide
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Overview
Description
2-(6-Fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)-N-(thiazol-2-yl)acetamide is a sophisticated chemical compound characterized by its unique molecular structure. It integrates a benzothiadiazole moiety with a thiazolylacetamide group, and features specific functional groups such as a fluoro and methyl substituent. Its complex structure and diverse functionalities make it highly relevant in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)-N-(thiazol-2-yl)acetamide generally involves multi-step organic synthesis techniques:
Formation of Benzothiadiazole Core: : The initial step often starts with the synthesis of a benzothiadiazole core, through the reaction of appropriate aniline derivatives with sulfur and nitrous acid.
Fluorination and Methylation: : The benzothiadiazole core is then subjected to fluorination and methylation under controlled conditions to introduce the fluoro and methyl groups.
Formation of Thiazolylacetamide Group: : This step involves the reaction of the fluoro-methyl benzothiadiazole with thiazole derivatives and appropriate acylating agents under specific conditions to yield the target compound.
Industrial Production Methods
The large-scale production of this compound in industrial settings follows similar synthetic routes with optimization for yield and purity, often incorporating advanced techniques such as:
High-Performance Liquid Chromatography (HPLC) for purification
Automated reactors for precise control of reaction conditions
Chemical Reactions Analysis
Types of Reactions
2-(6-Fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)-N-(thiazol-2-yl)acetamide can undergo several types of chemical reactions:
Oxidation: : In the presence of strong oxidizing agents, it may form more complex sulfur-oxide or nitrogen-oxide derivatives.
Reduction: : Suitable reducing agents can reduce its sulfur and nitrogen groups to their lower oxidation states.
Substitution Reactions: : These reactions often involve nucleophilic or electrophilic substitution at the fluoro or thiazole groups.
Common Reagents and Conditions
Oxidation: : Potassium permanganate or chromium trioxide under acidic conditions.
Reduction: : Lithium aluminum hydride or catalytic hydrogenation.
Substitution: : Organolithium reagents or halogenating agents for substitution at fluoro or methyl groups.
Major Products
These reactions yield a variety of products including:
Sulfoxides and sulfones: from oxidation.
Reduced thiadiazole derivatives: from reduction.
Substituted thiazole derivatives: from substitution reactions.
Scientific Research Applications
Chemistry
2-(6-Fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)-N-(thiazol-2-yl)acetamide is used in:
Organic synthesis: as a building block for more complex molecules.
Catalysis: due to its unique reactive sites.
Biology
It serves as a probe in:
Biochemical assays: to study enzyme interactions.
Fluorescent tagging: due to its potential fluorescence properties.
Medicine
Antimicrobial agents: because of its unique structure.
Drug development: for its potential interactions with biological targets.
Industry
Utilized in:
Material science: for developing new materials with specific properties.
Electronics: in the design of organic semiconductors.
Mechanism of Action
This compound’s mechanism of action is dictated by its functional groups and structure:
Binding to Biological Targets: : The thiazole and benzothiadiazole moieties can interact with specific enzymes and receptors, modulating their activity.
Pathways Involved: : In biological systems, it can affect pathways involving oxidative stress or sulfur metabolism.
Comparison with Similar Compounds
Similar compounds include:
Benzothiadiazoles: : Known for their applications in organic electronics and photochemistry.
Thiazolylacetamides: : Studied for their bioactivity and potential therapeutic uses.
Uniqueness
2-(6-Fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)-N-(thiazol-2-yl)acetamide stands out due to:
Its specific combination of a fluorinated benzothiadiazole with a thiazolylacetamide group, which grants it a distinct set of physical, chemical, and biological properties.
List of Similar Compounds
2,2-Dioxido-1,2,5-thiadiazole derivatives
Thiazol-2-yl acetamides
Fluorinated aromatic compounds
Properties
IUPAC Name |
2-(5-fluoro-1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)-N-(1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN4O3S2/c1-16-9-3-2-8(13)6-10(9)17(22(16,19)20)7-11(18)15-12-14-4-5-21-12/h2-6H,7H2,1H3,(H,14,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKIYXEBITBYPEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)F)N(S1(=O)=O)CC(=O)NC3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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